molecular formula C18H15N B8503586 N-phenyl-2-biphenylamine

N-phenyl-2-biphenylamine

Cat. No.: B8503586
M. Wt: 245.3 g/mol
InChI Key: NJVSFOMTEFOHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-biphenylamine is an organic compound with the molecular formula C12H11N. It is an amine derivative of biphenyl, characterized by the presence of a phenyl group attached to the nitrogen atom of biphenyl-2-amine. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenyl-2-biphenylamine can be synthesized through several methods. One common approach involves the palladium-catalyzed amination of biphenyl derivatives. For instance, the reaction of biphenyl-2-amine with phenyl iodide in the presence of a palladium catalyst and a base can yield this compound . Another method involves the reduction of nitro derivatives of biphenyl, followed by amination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. These processes often use palladium or other transition metal catalysts to facilitate the amination reactions. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-biphenylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, nitroso compounds, and nitro compounds. These products have diverse applications in organic synthesis and material science .

Scientific Research Applications

N-phenyl-2-biphenylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-2-biphenylamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-phenyl-2-biphenylamine include:

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science .

Properties

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

N,2-diphenylaniline

InChI

InChI=1S/C18H15N/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)19-16-11-5-2-6-12-16/h1-14,19H

InChI Key

NJVSFOMTEFOHMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trisdibenzylideneacetonedipalladium (0.276 g, 0.3 mmol) and tri-tert-butylphosphine (0.121 g, 0.6 mmol) were put into a flask, and then dissolved in 40 mL of toluene. Subsequently, 2-biphenylamine (2.53 g, 15 mmol), bromobenzene (2.36 g, 15 mmol) and tert-butoxy sodium (2.16 g, 22.5 mmol) were added into the flask, and then refluxed at a temperature of 110° C. for 12 hours. After cooling the flask including the reactant mixture to room temperature, the reactant mixture was washed using an ammonium chloride aqueous solution (150 mL) to separate an organic layer. The separated organic layer was washed with distilled water three times, and was then dried with magnesium sulfate. Thereafter, residues from which volatile components were removed at reduced pressure were purified using a silica gel chromatography tube in a mixed solvent of hexane and ethylacetate (1:10) to produce 3.51 g of colorless N-phenylbiphenyl-2-amine liquid.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0.121 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

An improved process for producing diarylamines is to react an arylbromide and an aniline compound in the presence of a suitable catalyst. For example, aniline can be rapidly reacted with 4-bromobiphenyl to form N-phenyl-biphenylamine using palladium acetate ligated with 2,4,6-trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane, which is manufactured as Cytop-216 (Cytec Industries), and sodium t-pentoxide base. This reaction proceeds rapidly, in about 4 to 6 hours, to produce the desired diarylamine.
[Compound]
Name
arylbromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Into a 250 mL round bottom flask was placed palladium acetate (120 mg) and Cytop-216 (120 mg) and was stirred in toluene (10 mL) for 1 hour at room temperature under argon. To this was added, in order, aniline (15 mL), 4-bromobiphenyl (12.5 g), sodium t-pentoxide (7 g), and a further 10 mL of toluene. The resulting mixture was heated at 100-110° C. for between 4 and 6 hours. The mixture was cooled to room temperature and diluted with 20 mL of toluene, filtered to remove insolubles, and 10-20 g of Al2O3 was added. The resulting slurry was heated to ˜80° C. and filtered while hot. The toluene was removed by rotary evaporation and the residue was recrystallized from 150 mL of isopropyl alcohol. The solid produced on cooling was filtered by suction, washed with a further 100 mL of isopropyl alcohol, and dried overnight. Yield was 8.9 g with a purity >99% which was determined by HPLC and NMR.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium t-pentoxide
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
120 mg
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.